molecular formula C7H10N2O4S B2827230 5-(Methoxymethoxy)pyridine-2-sulfonamide CAS No. 2344685-07-8

5-(Methoxymethoxy)pyridine-2-sulfonamide

Cat. No.: B2827230
CAS No.: 2344685-07-8
M. Wt: 218.23
InChI Key: QONQRYMCQXRBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethoxy)pyridine-2-sulfonamide is a type of sulfonamide . Sulfonamides are a class of synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . They contain the -SO2NH2 and/or -SO2NH- group and are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .


Synthesis Analysis

The synthesis of new pyridines with sulfonamide moiety has been reported via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . In another study, five ionic liquids of pyridinium sulfonamide were prepared from pyridine by amination followed by a reaction with a phenyl sulfonyl chloride .


Molecular Structure Analysis

Sulfonamides have a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The structure of a tertiary sulfonamide involves substitution at the N4 arylamine group position .


Chemical Reactions Analysis

The catalytic performance of a novel quinoline-based dendrimer-like ionic liquid was investigated in the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions .

Scientific Research Applications

Carbonic Anhydrase Inhibition

5-(3-Tosylureido)pyridine-2-sulfonamide, a derivative structurally similar to 5-(Methoxymethoxy)pyridine-2-sulfonamide, exhibits isoform-selective inhibition properties against carbonic anhydrase. This compound has shown promise due to its unique orientation and interaction with enzyme active sites, differing significantly from its benzene sulfonamide counterparts. These characteristics make it a potent inhibitor of tumor-associated human carbonic anhydrase isoforms IX and XII, with less effectiveness against other isoforms, indicating its potential for targeted cancer therapy applications (Bozdağ et al., 2014).

Antibiotic Sulfamethoxazole Degradation

The electrochemical degradation of sulfonamides, including sulfamethoxazole, highlights the environmental application of related sulfonamide compounds in water treatment. This process involves oxidation at a boron-doped diamond electrode, demonstrating effective breakdown of these compounds in aqueous solutions. Such technologies could be adapted for the degradation of sulfonamide-based pollutants, improving water quality and reducing the spread of antibiotic resistance (Fabiańska et al., 2014).

Antimicrobial Activity

Sulfonamide compounds, through the integration of a sulfonamide moiety into various heterocyclic frameworks, have shown significant antimicrobial activity. This illustrates the potential for developing new antibacterial and antifungal agents based on the sulfonamide group's ability to interfere with bacterial folate synthesis. Such compounds could offer new pathways for treating infections and combating drug-resistant microbes (El-Mariah & Nassar, 2008).

Electrosynthesis Applications

Electroreduction studies on pyridine ring substituents, including those related to this compound, provide insights into the synthetic applications of electrochemical methods. These studies show the feasibility of reducing various functional groups attached to the pyridine ring, potentially offering a green and efficient pathway for synthesizing sulfonamide derivatives and other related compounds (Nonaka et al., 1981).

Mechanism of Action

In vivo, sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

Sulfonamides can cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Properties

IUPAC Name

5-(methoxymethoxy)pyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-12-5-13-6-2-3-7(9-4-6)14(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONQRYMCQXRBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CN=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.